molecular formula C11H12ClN3O B1398145 2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide CAS No. 494767-42-9

2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide

Cat. No. B1398145
M. Wt: 237.68 g/mol
InChI Key: BZGYWVIBQZKCRD-UHFFFAOYSA-N
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Description

2-(4-Chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide, commonly known as chlorpromazine, is a phenothiazine antipsychotic drug used to treat mental disorders. It is the first of the phenothiazine class of drugs to be developed and has been used in clinical practice since the 1950s. It is used to treat a range of psychiatric disorders, including schizophrenia, bipolar disorder, and depression. It is also used to treat anxiety, insomnia, nausea, and vomiting caused by cancer drugs. The drug is also used to control severe behavioral problems in children, such as severe aggression, self-injury, and hyperactivity.

Scientific Research Applications

Synthesis and Material Development

  • Synthesis of Aromatic Polyimides : The compound is used in the synthesis of aromatic polyimides, offering excellent solubility and thermal stability. These polyimides are amorphous and demonstrate good solubility in various solvents like N-methyl-2-pyrrolidone and N,N-dimethylacetamide, crucial for industrial applications (Zhang et al., 2007).

  • Development of Novel Soluble Fluorinated Polyamides : The chemical is instrumental in synthesizing new fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit high glass transition temperatures and are suitable for casting into transparent, flexible films with potential applications in electronics (Liu et al., 2013).

Molecular Structure and Chemistry

  • Conformational Analysis of Herbicidal Pyrrole Dicarboxylates : Research shows how variations in the chlorine atom positions in related molecules affect their herbicidal properties. This insight is valuable for designing more effective and environmentally friendly herbicides (Andrea et al., 1990).

  • Charge Density Analysis in Molecular Structure : The compound provides insights into the bonding scheme and intermolecular interactions in its structure, essential for understanding its chemical properties and reactions (Hazra et al., 2012).

Medical and Pharmacological Research

  • Synthesis of Antimicrobial and Antitubercular Analogues : Derivatives of this compound are synthesized and examined for antimicrobial and antitubercular activities, contributing to the development of new medications (Chandrashekaraiah et al., 2014).

  • Potential in Drug Development : Investigations into the compound's structural reactivity and stability in water open avenues for its use in developing new drug molecules, particularly in cancer treatment (Murthy et al., 2017).

properties

IUPAC Name

2-(4-chloropyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c1-14(2)10(16)7-15-6-4-8-9(15)3-5-13-11(8)12/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGYWVIBQZKCRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1C=CC2=C1C=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401190414
Record name 4-Chloro-N,N-dimethyl-1H-pyrrolo[3,2-c]pyridine-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401190414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide

CAS RN

494767-42-9
Record name 4-Chloro-N,N-dimethyl-1H-pyrrolo[3,2-c]pyridine-1-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=494767-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N,N-dimethyl-1H-pyrrolo[3,2-c]pyridine-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401190414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide
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2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide
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